Cas no 58422-85-8 (Benzeneacetonitrile, 2-acetyl- (9CI))

ベンゼンアセトニトリル、2-アセチル-(9CI)は、有機合成において重要な中間体として利用される芳香族化合物です。分子式C9H7NOで表され、ベンゼン環にアセチル基とシアノ基が結合した構造を持ちます。高い反応性を示し、特に医薬品や農薬の合成において有用な前駆体として機能します。本製品の特長として、高い純度(通常99%以上)と安定性が挙げられ、精密な化学反応を要求される場面で優れた性能を発揮します。また、適切な保管条件下で長期保存が可能であり、実験室規模から工業生産まで幅広く対応可能です。

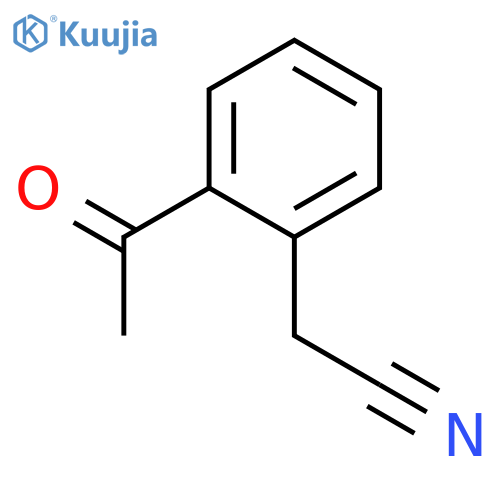

58422-85-8 structure

商品名:Benzeneacetonitrile, 2-acetyl- (9CI)

Benzeneacetonitrile, 2-acetyl- (9CI) 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile, 2-acetyl- (9CI)

- 2-Acetyl pheny acetonitrile

- 2-Acetylphenylacetonitrile

- o-Acetylphenylacetonitril

- o-acetylphenylacetonitrile

- SCHEMBL5487519

- Benzeneacetonitrile, 2-acetyl-

- W16908

- DB-325845

- Benzeneacetonitrile,2-acetyl-(9ci)

- 2-(2-acetylphenyl)acetonitrile

- 58422-85-8

-

- MDL: MFCD22414269

- インチ: InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3

- InChIKey: QDISFSKYAUGJBK-UHFFFAOYSA-N

- ほほえんだ: N#CCC1=C(C(=O)C)C=CC=C1

計算された属性

- せいみつぶんしりょう: 159.06800

- どういたいしつりょう: 159.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 40.9Ų

じっけんとくせい

- 密度みつど: 1.081

- PSA: 40.86000

- LogP: 1.95528

Benzeneacetonitrile, 2-acetyl- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00ECEZ-1g |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 1g |

$668.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738584-100mg |

2-(2-Acetylphenyl)acetonitrile |

58422-85-8 | 98% | 100mg |

¥707.00 | 2024-05-07 | |

| Aaron | AR00ECEZ-250mg |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 250mg |

$248.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y0995665-1g |

2-Acetylphenylacetonitrile |

58422-85-8 | 95% | 1g |

$600 | 2024-08-02 | |

| A2B Chem LLC | AG68175-250mg |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 250mg |

$188.00 | 2024-04-19 | |

| A2B Chem LLC | AG68175-500mg |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 500mg |

$314.00 | 2023-12-30 | |

| Aaron | AR00ECEZ-100mg |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 100mg |

$146.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y0995665-1g |

2-acetylphenylacetonitrile |

58422-85-8 | 95% | 1g |

$670 | 2025-02-18 | |

| A2B Chem LLC | AG68175-1g |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 1g |

$508.00 | 2024-04-19 | |

| 1PlusChem | 1P00EC6N-1g |

Benzeneacetonitrile, 2-acetyl- (9CI) |

58422-85-8 | 95% | 1g |

$702.00 | 2025-02-27 |

Benzeneacetonitrile, 2-acetyl- (9CI) 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

58422-85-8 (Benzeneacetonitrile, 2-acetyl- (9CI)) 関連製品

- 5955-73-7(2-Methylbenzoyl cyanide)

- 135737-14-3(2-(2-formylphenyl)acetonitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

atkchemica

(CAS:58422-85-8)Benzeneacetonitrile, 2-acetyl- (9CI)

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ